molecular formula C14H14IN3O2 B5914951 N'-[(5-iodo-2-furyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide

N'-[(5-iodo-2-furyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide

Cat. No. B5914951
M. Wt: 383.18 g/mol
InChI Key: XFXHTKWNQBWBJN-IUXPMGMMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(5-iodo-2-furyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide, also known as IFMA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. IFMA has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of N'-[(5-iodo-2-furyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide is not fully understood, but studies have suggested that it may act by inducing apoptosis (programmed cell death) in cancer cells. N'-[(5-iodo-2-furyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. It has also been shown to induce cell cycle arrest and inhibit angiogenesis (the formation of new blood vessels) in cancer cells.
Biochemical and Physiological Effects:
N'-[(5-iodo-2-furyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death. In addition, N'-[(5-iodo-2-furyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and carbonic anhydrase IX, which are involved in cancer cell proliferation and survival.

Advantages and Limitations for Lab Experiments

One advantage of N'-[(5-iodo-2-furyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide is its potential as a cytotoxic agent against cancer cells. It has been shown to exhibit selective cytotoxicity against cancer cells, with minimal toxicity to normal cells. Another advantage is its potential as a precursor for the synthesis of MOFs, which have various applications in gas storage and separation. However, one limitation of N'-[(5-iodo-2-furyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide is its poor solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of N'-[(5-iodo-2-furyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide. One direction is the optimization of its synthesis methods to produce higher yields and better purity. Another direction is the investigation of its potential as a therapeutic agent for various types of cancer. Further studies are needed to fully understand its mechanism of action and to identify its molecular targets in cancer cells. Additionally, the potential applications of N'-[(5-iodo-2-furyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide in materials science and analytical chemistry should be further explored.

Synthesis Methods

N'-[(5-iodo-2-furyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide can be synthesized using various methods, including the reaction of 5-iodo-2-furaldehyde and 4-methylaniline with hydrazine hydrate in the presence of acetic acid. Another method involves the reaction of 5-iodo-2-furaldehyde, 4-methylaniline, and acetic acid hydrazide in ethanol. These synthesis methods have been optimized to produce high yields of N'-[(5-iodo-2-furyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide with good purity.

Scientific Research Applications

N'-[(5-iodo-2-furyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N'-[(5-iodo-2-furyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide has been shown to exhibit cytotoxicity against cancer cell lines and has been studied as a potential anticancer agent. In materials science, N'-[(5-iodo-2-furyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and has been studied for its potential applications in gas storage and separation. In analytical chemistry, N'-[(5-iodo-2-furyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide has been used as a derivatizing agent for the determination of aldehydes in environmental samples.

properties

IUPAC Name

N-[(Z)-(5-iodofuran-2-yl)methylideneamino]-2-(4-methylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14IN3O2/c1-10-2-4-11(5-3-10)16-9-14(19)18-17-8-12-6-7-13(15)20-12/h2-8,16H,9H2,1H3,(H,18,19)/b17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXHTKWNQBWBJN-IUXPMGMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC=C(O2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C\C2=CC=C(O2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(Z)-(5-iodofuran-2-yl)methylideneamino]-2-(4-methylanilino)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.